molecular formula C16H17N9O5 B301390 1-nitro-2-[(E)-[3-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)oxyphenyl]methylideneamino]guanidine

1-nitro-2-[(E)-[3-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)oxyphenyl]methylideneamino]guanidine

Número de catálogo B301390
Peso molecular: 415.36 g/mol
Clave InChI: JAGWYBZLEFWLBJ-QGMBQPNBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-nitro-2-[(E)-[3-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)oxyphenyl]methylideneamino]guanidine, also known as NTMTQ, is a synthetic compound that has been studied for its potential use in various scientific research applications.

Mecanismo De Acción

1-nitro-2-[(E)-[3-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)oxyphenyl]methylideneamino]guanidine inhibits the activity of PARP by binding to the enzyme and preventing it from repairing damaged DNA. This leads to the accumulation of DNA damage and ultimately cell death in cancer cells. In addition, 1-nitro-2-[(E)-[3-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)oxyphenyl]methylideneamino]guanidine has been shown to reduce inflammation and oxidative stress by inhibiting the production of reactive oxygen species (ROS) and pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 1-nitro-2-[(E)-[3-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)oxyphenyl]methylideneamino]guanidine can induce apoptosis (programmed cell death) in cancer cells, reduce inflammation and oxidative stress, and improve mitochondrial function. In addition, 1-nitro-2-[(E)-[3-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)oxyphenyl]methylideneamino]guanidine has been shown to have a low toxicity profile in animal studies.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 1-nitro-2-[(E)-[3-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)oxyphenyl]methylideneamino]guanidine in lab experiments is its specificity for PARP inhibition, which allows for targeted inhibition of cancer cells while minimizing damage to healthy cells. However, one limitation is the lack of clinical data on the efficacy and safety of 1-nitro-2-[(E)-[3-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)oxyphenyl]methylideneamino]guanidine in humans, which limits its potential for clinical translation.

Direcciones Futuras

For 1-nitro-2-[(E)-[3-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)oxyphenyl]methylideneamino]guanidine research include further investigation of its potential use in cancer therapy, including combination therapy with other PARP inhibitors or chemotherapy drugs. In addition, research on the potential use of 1-nitro-2-[(E)-[3-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)oxyphenyl]methylideneamino]guanidine in other disease areas, such as neurodegenerative diseases and cardiovascular diseases, is warranted. Finally, further studies are needed to determine the optimal dosing and administration of 1-nitro-2-[(E)-[3-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)oxyphenyl]methylideneamino]guanidine for maximum efficacy and safety.

Métodos De Síntesis

1-nitro-2-[(E)-[3-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)oxyphenyl]methylideneamino]guanidine can be synthesized through a multi-step process involving the reaction of 1-nitroguanidine with 3-hydroxybenzaldehyde, followed by the reaction of the resulting product with 6-chloropurine-2,8-dione. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

Aplicaciones Científicas De Investigación

1-nitro-2-[(E)-[3-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)oxyphenyl]methylideneamino]guanidine has been studied for its potential use in cancer research due to its ability to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and is overexpressed in many cancer cells, making it a potential target for cancer therapy. In addition to its potential use in cancer research, 1-nitro-2-[(E)-[3-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)oxyphenyl]methylideneamino]guanidine has also been studied for its anti-inflammatory and antioxidant properties.

Propiedades

Nombre del producto

1-nitro-2-[(E)-[3-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)oxyphenyl]methylideneamino]guanidine

Fórmula molecular

C16H17N9O5

Peso molecular

415.36 g/mol

Nombre IUPAC

1-nitro-2-[(E)-[3-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)oxyphenyl]methylideneamino]guanidine

InChI

InChI=1S/C16H17N9O5/c1-22-11-12(23(2)16(27)24(3)13(11)26)19-15(22)30-10-6-4-5-9(7-10)8-18-20-14(17)21-25(28)29/h4-8H,1-3H3,(H3,17,20,21)/b18-8+

Clave InChI

JAGWYBZLEFWLBJ-QGMBQPNBSA-N

SMILES isomérico

CN1C2=C(N=C1OC3=CC=CC(=C3)/C=N/N=C(/N)\N[N+](=O)[O-])N(C(=O)N(C2=O)C)C

SMILES

CN1C2=C(N=C1OC3=CC=CC(=C3)C=NN=C(N)N[N+](=O)[O-])N(C(=O)N(C2=O)C)C

SMILES canónico

CN1C2=C(N=C1OC3=CC=CC(=C3)C=NN=C(N)N[N+](=O)[O-])N(C(=O)N(C2=O)C)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.